![molecular formula C7H7ClN4 B6206447 6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 23069-70-7](/img/no-structure.png)
6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine” is an organic compound that belongs to the class of halogenated heterocycles . It’s used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine” can be represented by the SMILES stringCc1c(c(nn2c1nnc2N)Cl)C
. The InChI code is 1S/C7H8ClN5/c1-3-4(2)6-10-11-7(9)13(6)12-5(3)8/h1-2H3,(H2,9,11)
. Physical And Chemical Properties Analysis
The physical form of “6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine” is solid . It has a molecular weight of 168.59 .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 6-chloro-7,8-dimethylpyrido[4,3-d]pyrimidine with hydrazine hydrate and sodium hydroxide to form the intermediate 6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine.", "Starting Materials": [ "6-chloro-7,8-dimethylpyrido[4,3-d]pyrimidine", "hydrazine hydrate", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 6-chloro-7,8-dimethylpyrido[4,3-d]pyrimidine in ethanol.", "Step 2: Add hydrazine hydrate and sodium hydroxide to the solution.", "Step 3: Heat the mixture at reflux for several hours.", "Step 4: Cool the mixture and filter the resulting solid.", "Step 5: Wash the solid with water and dry it under vacuum.", "Step 6: Recrystallize the solid from ethanol to obtain 6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine." ] } | |
CAS RN |
23069-70-7 |
Product Name |
6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.